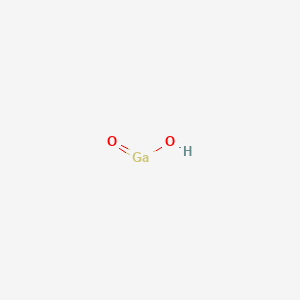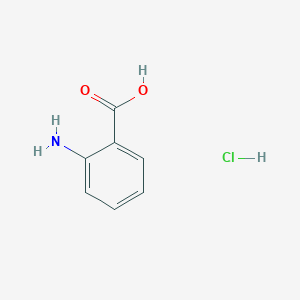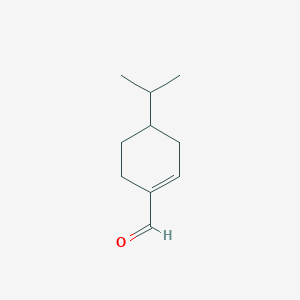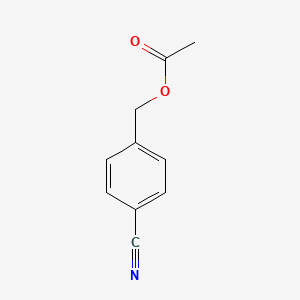
4-Cyanobenzyl acetate
Overview
Description
4-Cyanobenzyl acetate, also known as (4-cyanophenyl)methyl acetate, is an organic compound with the molecular formula C10H9NO2. It consists of a benzene ring substituted with a cyano group (C≡N) at the para position and an ester group (COOCH₂) attached to a benzyl group (CH₂-C₆H₅). This compound is primarily used as an intermediate in the synthesis of other compounds with potential biological activity .
Mechanism of Action
Target of Action
This compound is a derivative of benzonitrile and acetate, suggesting potential interactions with enzymes or receptors that process these substructures .
Mode of Action
The cyanobenzyl group could potentially undergo metabolic transformations, while the acetate group could be involved in acetylation reactions .
Biochemical Pathways
For instance, the acetyl CoA pathway, which involves the conversion of H2 and CO2 to formate, acetate, and pyruvate, could potentially be affected .
Pharmacokinetics
Given its chemical structure, it might be expected to have reasonable bioavailability and to undergo metabolic transformations involving the cyanobenzyl and acetate groups .
Result of Action
Based on its structure, it could potentially influence cellular processes through its metabolites or through direct interactions with cellular components .
Biochemical Analysis
Biochemical Properties
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanobenzyl acetate can be synthesized through various methods commonly used for ester formation. One of the primary methods is Fischer esterification, where 4-cyanobenzyl alcohol reacts with acetic acid in the presence of an acid catalyst to form this compound and water.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Cyanobenzyl acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 4-Cyanobenzyl alcohol and acetic acid.
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanobenzyl acetate has been identified as an intermediate in the synthesis of other compounds with potential biological activity. Its applications span various fields, including:
Comparison with Similar Compounds
4-Cyanobenzyl alcohol: Shares the benzene ring and cyano group but lacks the ester functionality.
Benzyl acetate: Contains the ester group but lacks the cyano group.
Uniqueness: 4-Cyanobenzyl acetate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-cyanophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYSLHQZULGATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466080 | |
| Record name | 4-Cyanobenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21388-95-4 | |
| Record name | 4-Cyanobenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

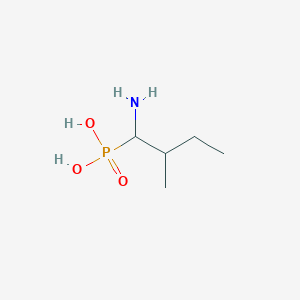
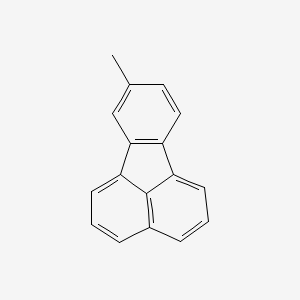
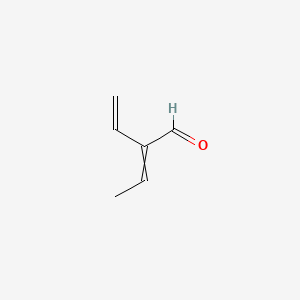
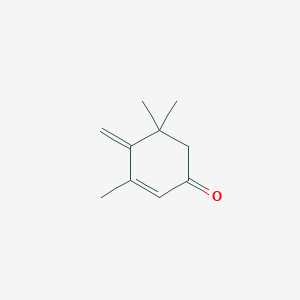
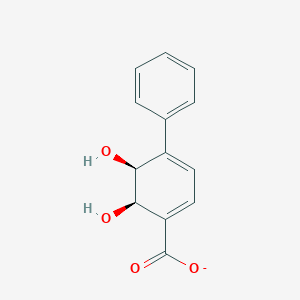
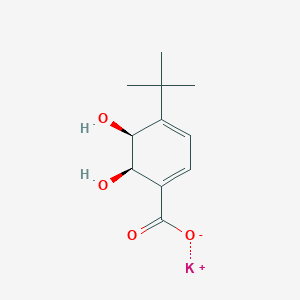
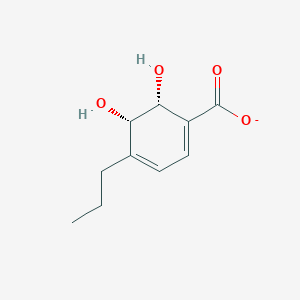
![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)
